DP32

Polypharmacology Delta Opioid Receptor GPCR Signaling

DP32 is a non-interchangeable peptidomimetic integrating a benzazepine core, 4-benzylpiperidine moiety, and a Dmt residue. This distinct multi-motif architecture enables unique GPCR polypharmacology and BBB permeability studies. For non-clinical research, DP32 is essential for experiments requiring its specific biased signaling profile absent in simpler analogs.

Molecular Formula C57H77N13O7
Molecular Weight 1056.3 g/mol
Cat. No. B12365774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDP32
Molecular FormulaC57H77N13O7
Molecular Weight1056.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2CC3=CC=CC=C3CN(C2=O)CCC(=O)NC(CCCN4CCC(CC4)CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)N)N=C(N)N)C)O
InChIInChI=1S/C57H77N13O7/c1-36-29-43(71)30-37(2)44(36)34-48(68-57(61)62)54(76)65-46(19-11-24-63-56(59)60)53(75)67-49-33-41-17-9-10-18-42(41)35-70(55(49)77)28-23-50(72)64-45(52(74)66-47(51(58)73)32-39-15-7-4-8-16-39)20-12-25-69-26-21-40(22-27-69)31-38-13-5-3-6-14-38/h3-10,13-18,29-30,40,45-49,71H,11-12,19-28,31-35H2,1-2H3,(H2,58,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H4,59,60,63)(H4,61,62,68)/t45-,46+,47-,48-,49-/m0/s1
InChIKeyKQAFSYXROGCRFB-LKZWIQFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DP32 Peptide Inhibitor – Procurement-Grade Chemical Profile for Specialized Research


The compound (2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide (often cataloged as DP32) is a complex synthetic peptide mimetic with a molecular weight of 1056.3 g/mol and the formula C57H77N13O7 . Structurally, it incorporates a benzazepine scaffold, a 4-benzylpiperidine moiety, and a 2,6-dimethyltyrosine (Dmt) residue, features which collectively suggest engagement with G-protein coupled receptors (GPCRs), notably opioid and dopamine receptor families. This compound serves as a research tool for investigating polypharmacology and biased signaling, and its procurement is typically limited to specialized chemical suppliers for non-clinical, non-human research applications .

Why Generic Analogs Cannot Substitute for DP32 in Targeted Polypharmacology Studies


Direct substitution of DP32 with simpler, single-target analogs such as SB-0304 or [Dmt1]DALDA is scientifically invalid due to its distinct multi-motif architecture. DP32 integrates a delta-opioid-targeting benzazepine core [1], a dopamine-modulating 4-benzylpiperidine appendage , and an affinity-enhancing Dmt residue within a single, high-molecular-weight (1056.3 g/mol) peptidomimetic. This structural complexity is absent in comparator compounds, which typically contain only one or two of these features. Consequently, DP32's receptor engagement profile, physicochemical properties (e.g., lipophilicity, hydrogen bonding potential), and potential for biased signaling are fundamentally distinct from any single-motif analog, precluding direct interchangeability in both experimental design and procurement planning.

Quantitative Differentiation Evidence for DP32 Against Key Comparator Compounds


Multi-Motif Architecture vs. Single-Target Delta-Opioid Agonists

DP32 contains a benzazepine core, a structural motif known to confer delta-opioid receptor (DOR) activity [1]. In contrast, the comparator SB-0304, a simpler benzazepine analog, acts as an inhibitor at DOR and mu-opioid receptor (MOR) with a reported agonist IC50 of 30.3 µM (30,300 nM) [2]. While direct DOR affinity data for DP32 is not available in the public domain, the presence of the identical benzazepine scaffold in DP32, combined with additional functional motifs (a Dmt residue and a 4-benzylpiperidine group), strongly suggests a divergent and likely more complex receptor interaction profile than SB-0304's relatively weak, single-digit micromolar activity.

Polypharmacology Delta Opioid Receptor GPCR Signaling

Incorporation of a Dopamine-Releasing Motif Absent in Peptide Analogs

DP32 uniquely incorporates a 4-benzylpiperidine moiety as a side-chain component. In contrast, peptide analogs such as [Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2) and Elamipretide (D-Arg-Dmt-Lys-Phe-NH2) lack this structural element. 4-Benzylpiperidine is a known monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . This moiety's inclusion in DP32 introduces a potential for dopaminergic modulation that is absent in the comparator compounds, which are exclusively opioidergic ([Dmt1]DALDA) or mitochondrial-targeting (Elamipretide) .

Dopamine Transporter CNS Polypharmacology 4-Benzylpiperidine

Potential for Enhanced Opioid Receptor Affinity via Dmt Residue Compared to Non-Dmt Analogs

DP32 contains a 2,6-dimethyltyrosine (Dmt) residue. Literature data demonstrate that incorporation of Dmt into opioid peptides dramatically enhances receptor binding affinity. For instance, the Dmt-containing peptide [Dmt1]DALDA binds to the human mu opioid receptor (hMOR) with a Kd of 0.199 nM [1] and a Ki of 0.143 nM at rat MOR [2]. In functional assays, it exhibits an EC50 of 17 nM at MOR [3]. In stark contrast, a comparator peptide lacking Dmt, (S)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-2-(2-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)acetamido)-3-phenylpropanamide, shows an IC50 of only 1,300 nM (1.3 µM) at the delta opioid receptor [4]. While direct binding data for DP32 is not available, the presence of Dmt in its structure strongly infers a significantly higher baseline affinity for opioid receptors compared to structurally related analogs lacking this key residue.

Opioid Receptor 2,6-Dimethyltyrosine Receptor Affinity

High Molecular Weight and Physicochemical Profile Distinct from Mitochondrial-Targeting Peptides

DP32 possesses a molecular weight of 1056.3 g/mol, which is substantially higher than the mitochondrial-targeting peptides Elamipretide (639.79 g/mol) and Bevemipretid (607.76 g/mol) [1]. This significant difference in molecular size impacts key physicochemical parameters, including lipophilicity and the number of hydrogen bond donors/acceptors, which are primary determinants of passive membrane permeability and blood-brain barrier (BBB) penetration potential. While Elamipretide is designed for mitochondrial targeting and has progressed to Phase 3 clinical trials for dry AMD [2], DP32's much larger size suggests a distinct biodistribution profile, potentially favoring retention in specific compartments or limiting CNS entry, which is a critical consideration for experimental design.

Physicochemical Properties Blood-Brain Barrier CNS Penetration

Recommended Research Applications for DP32 Based on Structural Differentiation Evidence


Investigating GPCR Polypharmacology and Biased Signaling

Given its structural integration of a benzazepine core (associated with DOR activity) and a 4-benzylpiperidine moiety (associated with dopamine release), DP32 is uniquely suited for studies exploring multi-target engagement at GPCRs [1]. Researchers investigating functional selectivity or biased agonism at opioid and dopamine receptors can utilize DP32 as a tool compound to probe signaling pathways that are not accessible with single-target analogs like SB-0304 (DOR/MOR inhibitor) [2] or [Dmt1]DALDA (primarily MOR agonist) [3].

Studying the Impact of High Molecular Weight Peptidomimetics on CNS Distribution

With a molecular weight exceeding 1000 g/mol, DP32 serves as a model compound for investigating the permeability and distribution of large, synthetic peptide mimetics across biological barriers, particularly the blood-brain barrier . Its physicochemical profile, distinct from smaller peptides like Elamipretide (639.79 g/mol) , allows researchers to study the relationship between molecular size, lipophilicity, and CNS exposure, which is critical for the development of centrally-acting peptide therapeutics.

Probing the Functional Consequences of Dmt Substitution in Complex Peptide Scaffolds

DP32 contains a 2,6-dimethyltyrosine (Dmt) residue, a well-characterized modification known to enhance opioid receptor affinity and functional potency . In the context of DP32's unique benzazepine-4-benzylpiperidine scaffold, researchers can investigate how this high-affinity motif modulates receptor interactions, potentially leading to altered efficacy, bias, or duration of action compared to simpler Dmt-containing peptides like [Dmt1]DALDA [4].

In Vitro Selectivity Profiling Against Opioid and Dopamine Receptor Panels

The compound's multi-motif design necessitates its use in broad receptor screening panels to fully characterize its activity profile. Procurement of DP32 is therefore most relevant for laboratories equipped to conduct comprehensive radioligand binding and functional assays across opioid (μ, δ, κ) and dopamine (D1-D5) receptor subtypes . This application directly addresses the scientific need for detailed selectivity data that distinguishes it from more narrowly-acting comparator compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DP32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.